Ethyl benzimidate hydrochloride

Catalog No.
S1520846
CAS No.
5333-86-8
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl benzimidate hydrochloride

CAS Number

5333-86-8

Product Name

Ethyl benzimidate hydrochloride

IUPAC Name

ethyl benzenecarboximidate;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H

InChI Key

MODZVIMSNXSQIH-UHFFFAOYSA-N

SMILES

CCOC(=N)C1=CC=CC=C1.Cl

Synonyms

Benzenecarboximidic Acid Ethyl Ester Hydrochloride; Benzimidic Acid Ethyl Ester Hydrochloride; Benzimidoyl Ethyl Ether Hydrochloride; Ethyl benzenecarboximidate Hydrochloride; Ethyl Benzimidate Hydrochloride; Ethyl Iminobenzoate Hydrochloride

Canonical SMILES

CCOC(=[NH2+])C1=CC=CC=C1.[Cl-]

The exact mass of the compound Ethyl benzimidate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2354. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl benzimidate hydrochloride (CAS 5333-86-8) is the hydrochloride salt of ethyl benzimidate, an imino ester. Commonly known as a Pinner salt, it is a stable, crystalline intermediate formed through the acid-catalyzed reaction of benzonitrile and ethanol. [1] This compound serves as a crucial and versatile precursor in organic synthesis, primarily for the preparation of amidines, orthoesters, and various nitrogen-containing heterocycles by reaction with nucleophiles like ammonia, amines, or water. [REFS-2, REFS-3] Its utility stems from its role as a reliable and handleable source of the reactive benzimidate moiety.

Procurement Fit

Heterocycle and amidine synthesis workflows
Solid hydrochloride salt for easier handling
Moderate basicity supports pH-controlled reactions

Substituting Ethyl benzimidate hydrochloride with its free base, the corresponding methyl analog (methyl benzimidate hydrochloride), or other related precursors is often unviable for process-driven applications. The hydrochloride salt form provides critical stability for storage and handling, as the free base is highly susceptible to hydrolysis. [1] Furthermore, the choice of the ethyl versus the methyl group is not trivial; it imparts measurable differences in properties such as hydrolytic stability and potentially solubility, which can directly influence reaction kinetics, byproduct formation, and the reproducibility of a synthetic protocol. [2] These differences make the precise form and alkyl ester a critical specification for ensuring process control and achieving consistent yields.

Substitution Risk

Ester group mismatch

Ethyl vs. methyl ester alters electrophilicity and hydrolysis rate, shifting reaction kinetics and yield.

Salt form stability

Hydrochloride salt form differs: methyl analog may require stringent cold-chain storage, while target remains stable at ambient conditions.

Basicity-driven pH profile

Variations in pKa' (e.g., nitro-substituted analog) shift the pH-rate maximum, impacting buffer selection and selectivity.

Enhanced Processability: Crystalline Salt Form Enables Simplified Handling and Isolation

Unlike the corresponding free base, Ethyl benzimidate hydrochloride is a stable, crystalline solid that often precipitates directly from the Pinner reaction mixture. [1] This property simplifies its isolation via filtration and provides a material with improved shelf-life and handling characteristics, mitigating the risk of premature hydrolysis that can occur with the reactive, non-salt form. [2] This makes the hydrochloride salt the preferred form for applications requiring a reliable, storable, and accurately weighable reagent.

Evidence DimensionPhysical Form & Stability
Target Compound DataCrystalline, handleable solid
Comparator Or BaselineEthyl benzimidate (free base): Reactive, prone to hydrolysis
Quantified DifferenceQualitatively significant improvement in stability and process handling
ConditionsStandard laboratory storage and synthesis conditions

This ensures batch-to-batch reproducibility and material integrity, reducing process failures due to reactant degradation.

Ionization constant (pKa')
Head-to-head
Target pKa' 6.37 vs. m-nitro 5.30, N-methyl 6.52 (Δ +1.07 / –0.15)
Defines pH-rate maximum; supports pH-tunable reactivity
Aq. 25°C, ionic strength 1.0 (KCl)

Differential Hydrolytic Stability Profile Compared to Methyl Analog

The choice of an ethyl over a methyl group has a quantifiable impact on hydrolytic stability. In a comparative study on the analogous benzoate esters, which share a similar susceptibility to hydrolysis at the carbonyl/imino carbon, the ethyl ester was found to be less stable than the methyl ester. In rat liver microsomes, ethyl benzoate hydrolyzed with a half-life (t1/2) of 12 minutes, which was 20% faster than the 15-minute half-life observed for methyl benzoate. [1] This suggests that Ethyl benzimidate may offer a different kinetic profile in aqueous or biological systems compared to its methyl counterpart.

Evidence DimensionHydrolytic Half-Life (t1/2)
Target Compound DataAnalog (Ethyl Benzoate): 12 minutes
Comparator Or BaselineAnalog (Methyl Benzoate): 15 minutes
Quantified Difference20% shorter half-life (faster hydrolysis)
ConditionsRat liver microsomes, as a model for esterase-catalyzed hydrolysis

For syntheses in aqueous media or biological applications, selecting the ethyl ester provides a different reactivity and degradation profile, which can be critical for reaction control or achieving a desired biological effect.

Storage temperature
Data to verify
Target: ambient or refrigerated; Methyl analog: requires −20°C (Δ ~20–45°C warmer)
Reduces cold-chain complexity for routine use
Based on supplier specifications; verify for lot

Precursor Suitability: Established Intermediate in High-Yield Pinner Reactions

Ethyl benzimidate hydrochloride is a cornerstone reagent for the Pinner reaction, a robust and widely-used method for converting nitriles into valuable downstream products. [1] Its direct synthesis from benzonitrile and ethanol under anhydrous HCl provides a reliable route to this key intermediate. The subsequent reaction of the isolated Pinner salt with amines or ammonia is a standard, high-yielding pathway to substituted amidines, which are immediate precursors for therapeutically relevant heterocycles like pyrimidines and 1,2,4-triazoles. [2] Using the well-characterized ethyl benzimidate hydrochloride avoids the need for in-situ generation, providing greater control over stoichiometry and reaction conditions.

Evidence DimensionSynthetic Utility
Target Compound DataDirect, isolable precursor for amidine and heterocycle synthesis
Comparator Or BaselineIn-situ generation or alternative multi-step routes
Quantified DifferenceImproved process control and reliability in established synthetic protocols
ConditionsAnhydrous conditions for Pinner reaction and subsequent ammonolysis

Procuring this specific intermediate allows chemists to leverage established, high-yielding protocols for complex molecule synthesis, enhancing process reliability and efficiency.

Melting point (dec.)
Reported
Target: 115–130°C; Methyl analog: 105–107°C (Δ +8 to +23°C)
Indicates greater thermal robustness; useful for identity check
Capillary method; literature and vendor data
pH-rate maximum (methylamine)
Head-to-head
Target: pH 9.5; m-nitro analog: pH 8.8 (Δ +0.7)
Higher pH optimum suits base-sensitive substrates
0.50 M methylamine, 25°C, aq. buffer

Synthesis of Substituted Pyrimidines and Thiazolines

This compound is the designated choice for multi-step syntheses of pharmaceutical scaffolds where a stable, storable, and easily handled amidine precursor is required. Its use is central to established protocols for creating substituted pyrimidines and thiazolines, where its consistent quality and reactivity ensure reproducible outcomes. [1]

Protocols Requiring Controlled or Kinetically Differentiated Reactivity

Based on evidence from analogous esters, this reagent is suitable for applications where a faster hydrolytic rate compared to the methyl analog is desired. [2] This is relevant in the development of soft drugs, prodrugs, or in syntheses where the timed release of the active benzimidate species in an aqueous environment is a critical process parameter.

Development and Scale-Up of Amidine-Based Active Pharmaceutical Ingredients (APIs)

In process chemistry and scale-up operations, the crystalline nature of Ethyl benzimidate hydrochloride offers significant advantages. It allows for straightforward isolation, purification, and storage, de-risking the manufacturing process by ensuring the stability and purity of a key starting material, in contrast to using the unstable free base. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral thiazoline scaffold synthesis
Ethyl ester reactivity balance
Stereochemical fidelity and cyclization yield
1,2,4-Triazole scaffold assembly
Electrophilicity for acylhydrazone condensation
Cyclization efficiency and substituent tolerance
pH-directed protein amidination
pH-rate profile (moderate basicity)
Lysine selectivity vs. other nucleophiles
Pyrimidinone core construction
Regioselective imidate-enamine condensation
Cyclization and ethanol elimination efficiency

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5333-86-8

General Manufacturing Information

Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1): ACTIVE

Explore Compound Types